Methyl 4-(BOC-amino)benzoate
Description
Significance of Methyl 4-(BOC-amino)benzoate within the Realm of Protected Building Blocks
This compound is a bifunctional molecule of significant interest in organic synthesis. It combines the features of a BOC-protected amine and a methyl ester attached to an aromatic ring. This specific arrangement makes it a versatile building block for a variety of applications. vulcanchem.comcymitquimica.com The presence of the aromatic ring provides a rigid scaffold, while the protected amine and ester functionalities offer points for further chemical elaboration.
The utility of this compound is evident in its application as a precursor for more complex molecules. The protected amine can be deprotected to reveal a reactive primary amine, which can then participate in amide bond formation, alkylation, or other nucleophilic reactions. wikipedia.org Simultaneously, the methyl ester can be hydrolyzed to a carboxylic acid, which can then be coupled with amines or alcohols to form amides or esters, respectively. cymitquimica.com This dual reactivity, combined with the stability afforded by the BOC group, makes this compound a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and materials.
Below is a table summarizing the key properties of this compound:
| Property | Value |
| CAS Number | 164596-20-7 sigmaaldrich.com |
| Molecular Formula | C13H17NO4 sigmaaldrich.comepa.gov |
| Molecular Weight | 251.28 g/mol sigmaaldrich.com |
| Appearance | Solid sigmaaldrich.com |
| Melting Point | 163-166 °C sigmaaldrich.com |
Historical Context and Evolution of BOC Protection in Contemporary Organic Synthesis
The introduction of the tert-butyloxycarbonyl (BOC) protecting group in the 1960s revolutionized the field of peptide synthesis. numberanalytics.com Before its development, the synthesis of long peptides was a formidable challenge due to the difficulty of selectively protecting and deprotecting amino groups. The BOC group provided a solution that was both robust and easily removable under specific acidic conditions, a concept known as orthogonal protection. organic-chemistry.org This allowed for the stepwise assembly of amino acids into long peptide chains with high fidelity. nih.gov
Initially, the primary method for introducing the BOC group involved the use of BOC-azide, a potentially explosive reagent. The development of di-tert-butyl dicarbonate (B1257347) (Boc₂O) provided a much safer and more efficient alternative for BOC protection. numberanalytics.comorganic-chemistry.org This reagent, often used in the presence of a mild base, reacts cleanly with amines to form the corresponding BOC-protected compounds. jk-sci.com
The evolution of BOC protection has not been limited to peptide chemistry. Its stability to a wide range of reaction conditions, except for strong acids, has made it a workhorse protecting group in the total synthesis of complex natural products and in the preparation of pharmaceutical intermediates. numberanalytics.com The ability to selectively remove the BOC group in the presence of other protecting groups, such as the base-labile Fmoc group, has been a key driver of its widespread adoption in modern organic synthesis. total-synthesis.comorganic-chemistry.org
A variety of reagents and conditions have been developed for both the introduction and removal of the BOC group, offering chemists a high degree of control and flexibility. wikipedia.orgjk-sci.com
Common Methods for BOC Protection:
Di-tert-butyl dicarbonate (Boc₂O) with a base: This is the most common method, using bases like triethylamine (B128534), sodium hydroxide (B78521), or 4-dimethylaminopyridine (B28879) (DMAP). wikipedia.orgnumberanalytics.com
Solvent-free conditions: In some cases, the reaction can be carried out without a solvent, offering a more environmentally friendly approach. jk-sci.com
Common Methods for BOC Deprotection:
Strong acids: Trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM) or hydrogen chloride (HCl) in methanol (B129727) are frequently used. wikipedia.org
Lewis acids: Reagents like aluminum chloride (AlCl₃) can be used for selective cleavage. wikipedia.org
Trimethylsilyl iodide (TMSI): This reagent offers a milder alternative for sensitive substrates. wikipedia.org
Current Research Trends and Perspectives on Aromatic Amino Acid Derivatives
Aromatic amino acids and their derivatives are fundamental building blocks in nature and are increasingly important in various scientific fields. frontiersin.orgnih.gov Current research is actively exploring new ways to synthesize and utilize these compounds, driven by their potential applications in medicine, materials science, and biotechnology. nih.govresearchgate.net
One significant trend is the development of novel synthetic methodologies to access structurally diverse aromatic amino acid derivatives. This includes the creation of non-natural amino acids with unique properties, such as fluorinated or isotopically labeled derivatives, which can be used as probes to study biological processes or to enhance the properties of peptides and proteins. beilstein-journals.org The synthesis of α,α-disubstituted α-amino acids is another area of intense research, as these compounds can induce specific conformations in peptides and are precursors to bioactive molecules. researchgate.net
Another major research focus is the microbial production of aromatic amino acids and their derivatives. nih.govnih.gov By engineering the metabolic pathways of microorganisms like Escherichia coli and Corynebacterium glutamicum, researchers are aiming to develop sustainable and cost-effective methods for producing these valuable compounds from renewable feedstocks. nih.gov This bio-based approach offers a greener alternative to traditional chemical synthesis.
Furthermore, there is growing interest in the biological activities of aromatic amino acid metabolites. nih.gov Studies are revealing that derivatives of aromatic amino acids play crucial roles in host-microbe interactions and can influence immune responses. nih.gov This research opens up new avenues for understanding and potentially treating diseases by modulating the metabolism of these essential compounds.
The diversification of enzymes involved in aromatic amino acid metabolism in plants is also a key area of investigation, as it underpins the vast chemical diversity of plant-derived natural products. nih.gov Understanding these evolutionary pathways could enable the metabolic engineering of plants to produce valuable aromatic compounds.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 4-[(2-methylpropan-2-yl)oxycarbonylamino]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO4/c1-13(2,3)18-12(16)14-10-7-5-9(6-8-10)11(15)17-4/h5-8H,1-4H3,(H,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUFDEWYARHDJQD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=C(C=C1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50435383 | |
| Record name | Methyl 4-(BOC-amino)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50435383 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
164596-20-7 | |
| Record name | Methyl 4-(BOC-amino)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50435383 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 164596-20-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Chemical Reactivity and Mechanistic Investigations of Methyl 4 Boc Amino Benzoate
Reactivity Profile at the Ester Moiety
The methyl ester group of Methyl 4-(BOC-amino)benzoate can undergo several important transformations, including transesterification, hydrolysis, and amidation, each with its own mechanistic considerations and synthetic utility. vulcanchem.com
Transesterification Reactions
Transesterification, the process of exchanging the alkoxy group of an ester with another alcohol, is a synthetically useful reaction. For instance, the transesterification of methyl 3-guanidino-4-methylbenzoate to its butyl ester has been observed to be a major product when the reaction time is prolonged or the temperature is elevated to 120 °C or slightly above. google.com While specific studies on the transesterification of this compound are not extensively detailed in the provided results, the reactivity of similar benzoate (B1203000) esters suggests that this transformation is feasible under appropriate catalytic conditions, such as in the presence of an acid or base catalyst and an excess of the desired alcohol. The use of different alcohols as solvents can also drive transesterification. google.com
Hydrolysis Mechanisms and Kinetic Studies
The hydrolysis of the methyl ester in this compound to the corresponding carboxylic acid can be achieved under both acidic and basic conditions.
Acid-Catalyzed Hydrolysis: In an acidic medium, the carbonyl oxygen of the ester is protonated, which increases the electrophilicity of the carbonyl carbon. A subsequent nucleophilic attack by water leads to a tetrahedral intermediate. Following a proton transfer, methanol (B129727) is eliminated as a leaving group, and after deprotonation, the carboxylic acid is formed. libretexts.org
Base-Promoted Hydrolysis (Saponification): Under basic conditions, a hydroxide (B78521) ion directly attacks the carbonyl carbon of the ester, forming a tetrahedral intermediate. The reformation of the carbonyl double bond results in the expulsion of the methoxide (B1231860) ion. An acid-base reaction between the newly formed carboxylic acid and the methoxide ion then yields the carboxylate salt and methanol. libretexts.org It is important to note that while the BOC group is generally stable to basic conditions, prolonged exposure to hot or concentrated base should be avoided to prevent its hydrolysis. sci-hub.sesciencemadness.org
Kinetic studies on the hydrolysis of related esters provide insights into the factors influencing the reaction rate. The rate of hydrolysis is dependent on factors such as pH, temperature, and the presence of catalysts.
Amidation Reactions and Derivative Formation
Amidation of this compound involves the reaction of the ester with an amine to form the corresponding amide. This transformation typically requires forcing conditions or the use of a catalyst.
Recent research has focused on developing environmentally friendly and efficient amidation methods. One such approach involves the direct amidation of esters using water as a green solvent at elevated temperatures. rsc.org For example, various aromatic esters have been successfully converted to their corresponding amides in good yields by reacting them with amines in water at 110 °C for 12 hours. rsc.org However, it has been noted that N-Boc piperazine (B1678402) was completely inactive towards phenyl esters under these conditions, suggesting a potential limitation for certain BOC-protected amines. rsc.org
Mechanochemical methods, such as ball milling, have also emerged as a powerful tool for the direct amidation of esters. researchgate.net This solvent-free approach can lead to high yields of amides and is compatible with a range of functional groups. researchgate.net For instance, the amidation of esters derived from amino acids like Boc-(L)-proline has been demonstrated, albeit with a modest yield of 26%. researchgate.net
Catalytic methods employing reagents like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) have been shown to facilitate the aminolysis of methyl esters. researchgate.net The reaction of methyl benzoate with benzylamine (B48309) in the presence of 20 mol% of DBU proceeds faster and with slightly better yields compared to the uncatalyzed reaction. researchgate.net
Selective Deprotection Strategies of the BOC Group
The tert-butoxycarbonyl (BOC) group is a widely used protecting group for amines due to its stability under many reaction conditions and its facile removal under acidic conditions. jk-sci.comrsc.org
Acid-Labile Deprotection Mechanisms
The most common method for the deprotection of the BOC group is through acid-catalyzed hydrolysis. fishersci.co.uk Strong acids such as trifluoroacetic acid (TFA) and hydrochloric acid (HCl) are frequently employed. jk-sci.comfishersci.co.uk
The mechanism of acid-catalyzed BOC deprotection proceeds as follows:
Protonation: The initial step involves the protonation of the carbonyl oxygen of the carbamate (B1207046) by the acid. commonorganicchemistry.commasterorganicchemistry.com
Fragmentation: The protonated intermediate then fragments, leading to the loss of a stable tert-butyl cation and the formation of a carbamic acid. commonorganicchemistry.commasterorganicchemistry.com
Decarboxylation: The carbamic acid is unstable and readily undergoes decarboxylation, releasing carbon dioxide gas. commonorganicchemistry.commasterorganicchemistry.com
Formation of the Amine Salt: The resulting free amine is then protonated by the excess acid in the reaction medium to form the corresponding ammonium (B1175870) salt. commonorganicchemistry.com
The tert-butyl cation generated during the reaction can be trapped by nucleophiles present in the reaction mixture or can eliminate a proton to form isobutylene (B52900) gas. commonorganicchemistry.com It is crucial to perform BOC deprotections in an open system to allow the evolved carbon dioxide to escape safely. commonorganicchemistry.com
Kinetic studies have revealed that the rate of BOC deprotection can exhibit a second-order dependence on the acid concentration. acs.org This suggests a mechanism involving general acid catalysis in the fragmentation of a reversibly formed ion-molecule pair from the protonated tert-butyl carbamate. acs.org
The choice of acid and solvent system can be critical for achieving selective deprotection, especially in the presence of other acid-sensitive functional groups like tert-butyl esters. For example, using 4 M HCl in anhydrous dioxane has been shown to selectively deprotect Nα-Boc groups in the presence of tert-butyl esters. researchgate.net Similarly, deep eutectic solvents (DESs) containing p-toluenesulfonic acid (pTSA) have been developed as eco-friendly and efficient media for BOC deprotection, showing selectivity for the BOC group over methyl esters. scispace.comresearchgate.net
Exploration of Alternative Deprotection Methodologies
While acidic conditions are standard for BOC removal, the presence of other acid-sensitive functionalities in a molecule often necessitates the exploration of alternative, non-acidic deprotection methods. sci-hub.se
Basic Deprotection: Although generally stable to base, the BOC group can be cleaved under specific basic conditions, particularly for activated amines like those in pyrroles or indoles. sci-hub.se For unactivated primary amines, a method using sodium t-butoxide in slightly wet tetrahydrofuran (B95107) or 2-methyltetrahydrofuran (B130290) has been developed, which is believed to proceed through an isocyanate intermediate. sci-hub.se
Thermal Deprotection: The BOC group can also be removed thermally, typically by heating the protected compound to high temperatures (e.g., 185 °C) under vacuum. researchgate.netresearchgate.net This method is suitable for thermally stable molecules. researchgate.net Continuous flow systems at high temperatures (e.g., 300 °C) have also been employed for thermal N-Boc deprotection. nih.gov
Reductive Deprotection: Certain reagents can effect the reductive cleavage of the BOC group. For instance, sodium borohydride (B1222165) (NaBH4) in ethanol (B145695) has been reported to selectively deprotect N-Boc-imidazoles and pyrazoles, while leaving primary N-Boc protected amines and the N-Boc group on pyrrole (B145914) and indole (B1671886) intact. arkat-usa.org
Lewis Acid-Mediated Deprotection: Lewis acids such as zinc bromide (ZnBr2) can be used for BOC deprotection, sometimes offering selectivity. For example, ZnBr2 in dichloromethane (B109758) can selectively cleave secondary N-BOC groups in the presence of primary N-BOC groups. jk-sci.comfishersci.co.uk
Other Methods: A variety of other reagents and conditions have been explored for BOC deprotection, including:
Water-mediated deprotection: Heating in water at 100 °C has been shown to be an effective and environmentally friendly method for the deprotection of various N-Boc amines, with selectivity over methyl esters. mcours.net
Montmorillonite K10 clay: This solid acid catalyst can selectively cleave aromatic N-BOC groups while leaving aliphatic N-BOC amines unaffected. jk-sci.com
Oxalyl chloride: This reagent has been reported for mild N-Boc deprotection. rsc.org
Interactive Data Table: Summary of BOC Deprotection Methods
| Deprotection Method | Reagents/Conditions | Substrate Scope/Selectivity | Reference(s) |
| Acidic | TFA, HCl | General, but can cleave other acid-labile groups. | jk-sci.comfishersci.co.uk |
| 4 M HCl in dioxane | Selective for Nα-Boc over t-butyl esters. | researchgate.net | |
| pTSA in a deep eutectic solvent | Eco-friendly, selective for BOC over methyl esters. | scispace.comresearchgate.net | |
| Basic | Sodium t-butoxide, wet THF | Unactivated primary amines. | sci-hub.se |
| Thermal | High temperature (e.g., 185°C), vacuum | Thermally stable molecules. | researchgate.netresearchgate.net |
| Reductive | NaBH4, EtOH | Selective for N-Boc-imidazoles and pyrazoles. | arkat-usa.org |
| Lewis Acid | ZnBr2, CH2Cl2 | Selective for secondary N-BOC over primary N-BOC. | jk-sci.com |
| Other | Water, 100°C | Green method, selective over methyl esters. | mcours.net |
| Montmorillonite K10 clay | Selective for aromatic N-BOC over aliphatic N-BOC. | jk-sci.com |
Aromatic Ring Functionalization and Derivatization
Electrophilic Aromatic Substitution (EAS) Studies
Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for the functionalization of aromatic compounds. dalalinstitute.com The outcome of EAS reactions on this compound is dictated by the powerful ortho, para-directing effect of the BOC-amino group.
Nitration of aromatic compounds is a classic example of EAS. nih.gov For this compound, nitration is expected to occur primarily at the positions ortho to the BOC-amino group (positions 3 and 5). The reaction is typically carried out using a nitrating agent such as nitric acid in the presence of a strong acid catalyst like sulfuric acid. nih.gov The BOC-protecting group is generally stable under these conditions, preventing the formation of undesired side products that can occur with unprotected anilines. researchgate.net Studies on the nitration of N-acyl aniline (B41778) derivatives have shown that the reaction proceeds efficiently to yield the corresponding nitro derivatives. researchgate.net
Halogenation, another important EAS reaction, is also directed by the activating BOC-amino group. Bromination or chlorination would be expected to yield the 3-halo or 3,5-dihalo derivatives of this compound.
Cross-Coupling Reactions on the Aromatic Core
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. researchgate.netwikipedia.org These reactions have been successfully applied to substrates similar to this compound, demonstrating the versatility of this compound in organic synthesis.
The Suzuki-Miyaura coupling reaction, which forms a new carbon-carbon bond between an organohalide and an organoboron compound, is a widely used transformation. mdpi.com While this compound itself is not a halide, its halogenated derivatives can readily participate in Suzuki-Miyaura coupling reactions. For instance, the coupling of a bromo-substituted derivative of a BOC-protected aniline with a boronic acid would proceed in the presence of a palladium catalyst and a base. A variety of palladium catalysts and ligands have been shown to be effective for the Suzuki-Miyaura coupling of substrates containing BOC-protected amines. nih.gov
Table 1: Exemplary Conditions for Suzuki-Miyaura Coupling of Aryl Halides with Boronic Acids
| Catalyst | Ligand | Base | Solvent | Temperature (°C) |
| Pd(OAc)₂ | SPhos or XPhos | K₂CO₃ | Toluene/H₂O | 85 |
| Pd(dppf)Cl₂ | - | K₂CO₃ | Dimethoxyethane | 80 |
| Pd(PPh₃)₄ | - | Na₂CO₃ | THF/Toluene/H₂O | Not specified |
This table presents a summary of typical conditions and is not an exhaustive list. The optimal conditions may vary depending on the specific substrates.
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine. wikipedia.org This reaction is highly relevant to the derivatization of this compound. For example, a halogenated derivative of this compound could be coupled with a variety of primary or secondary amines to introduce new functionalities. The choice of palladium catalyst and ligand is crucial for the success of the Buchwald-Hartwig amination. purdue.edu
The Sonogashira coupling reaction enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction provides a direct route to introduce an alkyne moiety onto the aromatic ring of a halogenated this compound derivative. The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. wikipedia.org The regioselectivity of the Sonogashira coupling can be controlled by the choice of catalyst and reaction conditions. rsc.org
Reaction Kinetics, Thermodynamics, and Selectivity Control
The study of reaction kinetics, thermodynamics, and selectivity is crucial for understanding and optimizing the chemical transformations of this compound.
Thermodynamic data, such as the enthalpy of formation, can provide valuable information about the stability of reactants and products. The standard enthalpies of formation for several substituted nitroanilines have been determined, which can be used to estimate the thermodynamics of the nitration of this compound. researchgate.net
Table 2: Standard Enthalpies of Formation for Selected Nitroanilines
| Compound | Enthalpy of Formation (kcal/mol) |
| 2-Nitroaniline | 15.12 |
| 3-Nitroaniline | 18.17 |
| 4-Nitroaniline | 15.85 |
| 2,4-Dinitroaniline | 14.04 |
| 2,6-Dinitroaniline | 14.60 |
Data sourced from theoretical calculations. researchgate.net
Selectivity control is a key challenge in the functionalization of polysubstituted aromatic compounds like this compound. In electrophilic aromatic substitution, the regioselectivity is primarily governed by the powerful directing effect of the BOC-amino group, leading to substitution at the ortho positions. In cross-coupling reactions, selectivity can often be achieved by careful choice of the catalyst, ligands, and reaction conditions. For example, in the Sonogashira coupling of di-iodinated purines, the regioselectivity was found to be dependent on the nature of the phosphine (B1218219) ligand on the palladium catalyst. rsc.org Similarly, in Suzuki-Miyaura reactions, the choice of catalyst and base can influence the outcome of the reaction. nih.gov The ability to control the selectivity of these reactions is essential for the targeted synthesis of complex molecules derived from this compound.
Applications in Advanced Organic Synthesis and Methodology Development
Fundamental Role as a Building Block in Peptide Synthesis
The BOC protecting group is a cornerstone of peptide synthesis, particularly in the now classic methodologies that preceded the widespread adoption of Fmoc chemistry. iris-biotech.de Methyl 4-(BOC-amino)benzoate serves as a non-standard amino acid derivative where the aromatic ring acts as a scaffold.
In Solid-Phase Peptide Synthesis (SPPS), an amino acid is anchored to an insoluble polymer resin, allowing for the sequential addition of other amino acids with simplified purification at each step. The foundational concept involves using a protecting group on the α-amino function of the incoming amino acid. The BOC group is a classic example of such a protecting group. iris-biotech.de
The parent acid of the title compound, Boc-4-aminobenzoic acid, can be incorporated into SPPS protocols. For instance, it can be esterified with a chloromethylpolystyrene resin to create an aryl hydrazine (B178648) support. osti.gov Following the deprotection of the BOC group, peptide chain elongation can proceed using standard BOC/benzyl chemistry. osti.gov This integration showcases how the core structure of this compound is utilized within the solid-phase framework.
Prior to the dominance of SPPS, peptide synthesis was primarily conducted in solution. In solution-phase synthesis, coupling reagents are used to facilitate the formation of amide (peptide) bonds between a carboxyl-activated amino acid and the free amine of another. This compound, after deprotection, provides a free amine that can act as a nucleophile in such coupling reactions.
The efficiency of these coupling strategies is paramount. Common coupling agents used in conjunction with BOC-protected amino acids include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or the use of activating agents like ethyl chloroformate. nih.gov The synthesis of mixed α and β-peptides has been achieved using EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) as coupling agents, demonstrating a modern application of solution-phase techniques where derivatives similar to this compound could be incorporated. nih.gov
Research into proline-containing peptides has shown that substituents on amino acid residues can exert significant stereoelectronic effects, influencing the peptide's conformation. nih.gov For example, the introduction of functional groups can be used to control the cis/trans isomerization of peptide bonds involving proline. By analogy, the rigid aromatic scaffold of this compound, when placed within a peptide sequence, would restrict conformational flexibility and could be used to enforce specific spatial arrangements of adjacent amino acids, thereby influencing the secondary structure of the peptide.
Utilization in the Construction of Complex Organic Molecules
Beyond peptides, this compound is a precursor for a variety of complex organic structures, particularly those containing nitrogen atoms and functionalized aromatic rings.
Nitrogen-containing heterocycles are a major class of organic compounds found in numerous natural products and pharmaceuticals. openmedicinalchemistryjournal.comnih.gov The BOC-protected amine and the methyl ester groups on this compound can be chemically transformed to participate in cyclization reactions to form these ring systems.
After removal of the BOC group, the resulting primary amine can undergo intramolecular cyclization with a suitable electrophilic group positioned elsewhere on the molecule or on a reacting partner. beilstein-journals.org For example, the amine could be part of a reaction sequence to form pyrrolidines, a common motif in biologically active molecules. beilstein-journals.org The ester functionality can also be modified, for instance, by reduction to an alcohol or conversion to an aldehyde, providing an additional handle for cyclization strategies leading to the formation of diverse heterocyclic scaffolds. google.com
Polyfunctionalized aromatic scaffolds are core structures in drug discovery and materials science. whiterose.ac.uk this compound is an ideal starting material for creating such scaffolds. The BOC-protected amine can be deprotected to reveal a nucleophilic amino group or a site for directing metallation. The aromatic ring itself can undergo electrophilic substitution reactions, although the positions are dictated by the existing substituents.
More advanced methods, such as transition-metal-catalyzed cross-coupling reactions, can be employed to further functionalize the aromatic ring. While the BOC-protected amine is not a typical directing group for these reactions, the core aromatic structure can be elaborated prior to the introduction of the aminobenzoate moiety or by using advanced C-H activation techniques. This allows for the construction of highly decorated and shape-diverse molecular scaffolds for various applications. whiterose.ac.uk
Development of Novel Linkers and Scaffold Structures for Chemical Biology
This compound and its derivatives are pivotal building blocks in the design and synthesis of novel linkers and scaffolds for chemical biology. The inherent functionalities of this compound—a protected amine and a methyl ester attached to a rigid aromatic ring—provide a versatile platform for constructing molecules with specific properties for biological applications. The BOC (tert-butyloxycarbonyl) protecting group is stable under a variety of reaction conditions, yet can be removed under acidic conditions, allowing for sequential and controlled chemical modifications. cymitquimica.comorganic-chemistry.org
In the field of drug discovery and chemical biology, linkers are crucial components that connect a biologically active molecule to another moiety, such as a solid support for combinatorial chemistry, a fluorescent probe for imaging, or a cytotoxic agent in an antibody-drug conjugate (ADC). The structural characteristics of this compound make it an excellent starting material for creating such linkers. For instance, the methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled to an amino group on a resin or a biomolecule. Subsequently, the BOC group can be deprotected to reveal the amine, which is then available for further elaboration. mdpi.comsoton.ac.uk
One area of application is in the development of "safety-catch" linkers for solid-phase peptide synthesis (SPPS). These linkers are designed to be stable to the conditions of peptide chain elongation but can be activated for cleavage under specific, orthogonal conditions. mdpi.comsoton.ac.uk For example, a linker derived from a related thio-benzoic acid structure is stable to both basic and acidic conditions used in Fmoc and Boc chemistries, respectively. The linker is activated by oxidation of a sulfide (B99878) to a sulfone, which then allows for cleavage of the synthesized peptide from the solid support. mdpi.com The general structure of this compound provides a template for creating similar activatable linkers.
Furthermore, derivatives of aminobenzoic acid are utilized in constructing linkers for histone deacetylase (HDAC) inhibitors, where the linker length and rigidity are critical for biological activity. nih.gov In the synthesis of novel HDAC inhibitors, methyl 4-(aminomethyl)benzoate, a close structural relative, has been used to extend the linker region of the inhibitor, demonstrating the utility of this class of compounds in modulating the pharmacokinetic and pharmacodynamic properties of bioactive molecules. nih.gov The ability to precisely control the linker structure is essential for optimizing interactions with biological targets. nih.gov
The table below summarizes the key features of this compound that make it a valuable building block for linkers and scaffolds.
| Feature | Advantage in Linker/Scaffold Synthesis |
| BOC-Protected Amine | Allows for chemoselective reactions at other sites; can be deprotected for further functionalization. organic-chemistry.orgresearchgate.net |
| Methyl Ester | Can be readily hydrolyzed to a carboxylic acid for coupling reactions or can be directly used in amidation. acs.org |
| Aromatic Ring | Provides a rigid and defined structural element within the linker or scaffold. |
| Ortho/Meta/Para Substitution | Allows for precise spatial arrangement of functional groups to control biological activity. |
Investigations into Regioselective and Chemoselective Transformations
The synthetic utility of this compound is greatly enhanced by the ability to perform regioselective and chemoselective transformations. The presence of multiple reactive sites—the BOC-protected amine, the methyl ester, and the aromatic ring—necessitates precise control over reaction conditions to achieve the desired chemical modification.
Chemoselectivity refers to the preferential reaction of one functional group in the presence of others. A key chemoselective transformation involving this compound is the selective manipulation of the ester group without affecting the BOC-protected amine. For example, direct amidation of the methyl ester can be achieved with amino alcohols in the presence of a base like cesium carbonate, providing a route to more complex amides while the BOC group remains intact. acs.org Conversely, the BOC group can be selectively removed under acidic conditions (e.g., with trifluoroacetic acid or HCl) without cleaving the methyl ester, thus allowing for subsequent reactions at the newly exposed amino group. researchgate.netnih.gov This orthogonal reactivity is fundamental to its use as a building block in multi-step syntheses. organic-chemistry.org
The development of catalysts for the chemoselective N-tert-butyloxycarbonylation of amines is also relevant, as it underscores the importance of the BOC protecting group in synthetic strategies. organic-chemistry.orgresearchgate.net Efficient and selective protection of amines is the first step in utilizing building blocks like this compound.
Regioselectivity , the control of reaction at a specific position on the aromatic ring, is another important consideration. While the existing functional groups on this compound direct further substitution, specific reaction conditions can be employed to achieve desired regiochemical outcomes. For instance, electrophilic aromatic substitution on the benzene (B151609) ring would be directed by the activating, ortho-para directing BOC-amino group and the deactivating, meta-directing methyl ester group. Careful choice of reagents and conditions is required to selectively functionalize a particular position on the ring.
The following table outlines examples of regioselective and chemoselective transformations relevant to the chemistry of this compound and related compounds.
| Transformation | Reagents/Conditions | Selectivity | Reference |
| Chemoselective N-Boc Deprotection | Trifluoroacetic acid (TFA) or HCl in an organic solvent | Removes BOC group without affecting the methyl ester. | researchgate.netnih.gov |
| Chemoselective Ester Amidation | Amino alcohols, Cs₂CO₃ in DMF/MeCN | Reacts at the ester group while the BOC group is stable. | acs.org |
| Chemoselective N-Boc Protection | Di-tert-butyl dicarbonate (B1257347) (Boc₂O), various catalysts | Protects amine groups in the presence of other functionalities. | organic-chemistry.orgresearchgate.net |
| Regioselective Ring-Opening Metathesis | Grubbs catalyst, electron-poor olefins | Demonstrates high regioselectivity in transformations of related bicyclic systems. | researchgate.net |
Medicinal Chemistry and Biological Activity Research on Methyl 4 Boc Amino Benzoate Derivatives
Rational Design and Synthesis of Biologically Active Derivatives
The structural features of Methyl 4-(BOC-amino)benzoate allow for systematic modifications to explore structure-activity relationships (SAR). The BOC group can be readily removed to liberate the free amine, which can then be acylated, alkylated, or used in cyclization reactions. The methyl ester can also be hydrolyzed to the corresponding carboxylic acid or converted to other functional groups, providing multiple avenues for derivatization.
Development of Antibacterial Agents
Derivatives of this compound have been investigated for their potential as antibacterial agents. For instance, the core structure can be incorporated into larger scaffolds that target essential bacterial processes.
One area of research has focused on the synthesis of benzothiazole (B30560) derivatives, which are known to exhibit a broad spectrum of antibacterial activities. nih.gov In one study, Methyl 4-aminobenzoate (B8803810), the deprotected form of this compound, was used as a starting material to synthesize a series of 2-aminobenzo[d]thiazole-6-carboxylic acid derivatives. nih.gov The synthesis involved the cyclization of the aminobenzoate with potassium thiocyanate (B1210189) and bromine in acetic acid. nih.gov These resulting benzothiazole scaffolds are key components in the development of new bacterial topoisomerase inhibitors. diva-portal.org
A notable example is the development of dual inhibitors of bacterial DNA gyrase and topoisomerase IV. diva-portal.org These enzymes are crucial for bacterial DNA replication, and their inhibition leads to bacterial cell death. The benzothiazole derivatives synthesized from aminobenzoates have shown excellent broad-spectrum antibacterial activities against Gram-positive bacteria, including multidrug-resistant (MDR) Staphylococcus aureus strains, as well as against some Gram-negative bacteria like Acinetobacter baumannii and Klebsiella pneumoniae. diva-portal.org
| Derivative Class | Target | Antibacterial Activity | Reference |
| Benzothiazoles | DNA gyrase, Topoisomerase IV | Broad-spectrum, including MDR strains | diva-portal.org |
| 2-Aminobenzo[d]thiazole-6-carboxylates | Bacterial biosynthesis | Building blocks for further synthesis | nih.gov |
Synthesis of Antitumor and Anticancer Compounds
The scaffold of this compound is also a valuable starting point for the development of novel antitumor and anticancer agents. The ability to introduce various substituents allows for the fine-tuning of activity against different cancer cell lines.
For example, derivatives of 4-aminobenzoic acid have been synthesized and evaluated for their cytotoxic properties against lung (NCI-H460) and oral squamous carcinoma (CAL-27) cell lines. nih.gov While this study started from 4-aminobenzoic acid, the synthetic principles are applicable to derivatives of this compound. One compound in this study demonstrated significant inhibitory properties against the NCI-H460 cell line, with a lower IC50 value than the control drug, cisplatin. nih.gov
Furthermore, research into 4-substituted methoxybenzoyl-aryl-thiazole analogues has identified potent anticancer agents that target tubulin polymerization. acs.org The synthesis of these compounds can involve intermediates derived from this compound, where the amino group is protected during the initial synthetic steps. acs.org These compounds have shown promise as they can overcome P-glycoprotein mediated multidrug resistance. acs.org
Other studies have highlighted that derivatives of compounds like Methyl 4-Amino-3-bromo-5-fluorobenzoate exhibit promising anticancer properties. The synthesis of various N-(1,3,4-thiadiazol-2-yl)benzamide derivatives has also been explored, with some showing strong cytotoxicity against cancer cell lines like MCF-7, SK-BR-3, A549, and H1975. nih.gov The synthetic route to these compounds can involve intermediates structurally related to this compound. nih.gov
| Derivative Class | Mechanism of Action | Cancer Cell Line Activity | Reference |
| Alkyl derivatives of 4-aminobenzoic acid | Cytotoxicity | NCI-H460, CAL-27 | nih.gov |
| 4-Substituted methoxybenzoyl-aryl-thiazoles | Tubulin polymerization inhibition | P-gp mediated MDR cell lines | acs.org |
| N-(1,3,4-thiadiazol-2-yl)benzamides | Cytotoxicity | MCF-7, SK-BR-3, A549, H1975 | nih.gov |
Enzyme Inhibition Studies (e.g., Proteases, Peptidases)
The structural versatility of this compound derivatives makes them suitable candidates for the design of enzyme inhibitors. The 4-aminobenzoate moiety can mimic natural substrates and bind to the active sites of various enzymes.
Research has been conducted on methyl benzoate (B1203000) derivatives as inhibitors of the pentose (B10789219) phosphate (B84403) pathway (PPP), which is crucial for cancer progression. nih.gov Specifically, the inhibitory effects of methyl 4-amino benzoates on glucose 6-phosphate dehydrogenase (G6PD) and 6-phosphogluconate dehydrogenase (6PGD) were investigated. nih.gov The IC50 values for these compounds were found to be in the micromolar range, indicating moderate inhibitory activity. nih.gov
In another area, 3,4-diaminobenzoic acid derivatives have been developed as inhibitors of the M1 aminopeptidase (B13392206) oxytocinase subfamily, which has immune-regulating properties. researchgate.net These studies provide a basis for designing inhibitors from related aminobenzoate structures.
Furthermore, N-substituted 4-sulfamoylbenzoic acid derivatives have been explored as inhibitors of cytosolic phospholipase A2α (cPLA2α). d-nb.info The synthesis of these inhibitors often involves the use of methyl 4-(chlorosulfonyl)benzoate, which can be prepared from related aminobenzoate precursors. d-nb.info
| Enzyme Target | Inhibitor Class | Therapeutic Area | Reference |
| Glucose 6-phosphate dehydrogenase (G6PD) | Methyl 4-amino benzoates | Cancer | nih.gov |
| 6-phosphogluconate dehydrogenase (6PGD) | Methyl 4-amino benzoates | Cancer | nih.gov |
| M1 Aminopeptidases (Oxytocinase subfamily) | 3,4-Diaminobenzoic acid derivatives | Immunology | researchgate.net |
| Cytosolic phospholipase A2α (cPLA2α) | N-substituted 4-sulfamoylbenzoic acids | Inflammation | d-nb.info |
Strategic Role as an Intermediate in Pharmaceutical Synthesis
Beyond the direct biological activity of its derivatives, this compound plays a crucial role as a strategic intermediate in the synthesis of more complex pharmaceutical agents. Its protected amine and reactive ester functionalities make it an ideal starting material for multi-step syntheses.
Precursor to Active Pharmaceutical Ingredients (APIs)
This compound and its deprotected form, Methyl 4-aminobenzoate, are utilized in the synthesis of various active pharmaceutical ingredients. The 4-aminobenzoate structure is a common motif in many drugs. nih.gov
For example, Methyl 4-aminobenzoate is used in the synthesis of guanidine (B92328) alkaloids like (±)-martinelline and (±)-martinellic acid. chemicalbook.com It is also a precursor for the preparation of 4-(2-methyl-4-oxo-4H-quinazolin-3-yl)-benzoic acid methyl ester. chemicalbook.com The BOC-protected version allows for selective reactions at other parts of a molecule before deprotecting and further modifying the amino group.
The synthesis of hydroxy-substituted 2-aminobenzo[d]thiazole-6-carboxylic acid derivatives, which are important building blocks in drug discovery, can start from methyl 4-amino-2-hydroxybenzoate, which is then BOC-protected to form Methyl 4-((tert-Butoxycarbonyl)amino)-2-hydroxybenzoate. nih.govacs.org This highlights the importance of the BOC-protected intermediate in controlling the synthetic pathway.
Synthesis of Drug Candidates and Lead Compounds
In the early stages of drug discovery, this compound is a valuable tool for generating libraries of compounds for screening. researchgate.net Its straightforward derivatization allows for the rapid creation of diverse molecular structures to identify lead compounds.
The synthesis of novel benzothiazole inhibitors of bacterial DNA gyrase B often starts with substituted aminobenzoates. acs.org The BOC-protected amine allows for modifications at other positions of the benzene (B151609) ring before the crucial cyclization step to form the benzothiazole core. acs.org
Similarly, in the development of antiparasitic agents, such as inhibitors of kinetoplastid hexokinase, substituted aminobenzoates are used as starting materials. nih.gov The BOC-protecting group is instrumental in the synthetic sequence to build up the final complex drug candidate.
The use of this compound and related compounds as versatile intermediates is a common theme in medicinal chemistry, enabling the efficient construction of novel molecules for biological evaluation. cymitquimica.com
Structure-Activity Relationship (SAR) Studies of Functionalized Derivatives
The chemical scaffold of this compound serves as a crucial starting point for the synthesis of a diverse array of biologically active molecules. The tert-butoxycarbonyl (BOC) protecting group plays a significant role in these synthetic pathways and, in some cases, directly influences the biological activity of the final derivatives. Structure-activity relationship (SAR) studies are pivotal in medicinal chemistry to understand how specific structural modifications to a lead compound affect its biological potency and selectivity.
Research has extensively explored derivatives of the closely related methyl 4-aminobenzoate, for which the BOC-protected form is a key intermediate. These studies provide critical insights into the functional requirements for activity at various biological targets.
Anticancer Activity:
In the development of anticancer agents, the BOC group's presence or absence on an amino functionality can dramatically alter a compound's effectiveness. A study on salicylamide (B354443) derivatives designed as anticancer agents revealed complex SAR, particularly concerning the BOC group. nih.gov For some derivatives, the N-BOC protected compounds were inactive, whereas their corresponding free amino derivatives (after BOC removal) displayed significant antiproliferative activity against the MDA-MB-231 breast cancer cell line. nih.gov Conversely, other analogues, such as those incorporating a 6-aminobenzo[b]thiophene 1,1-dioxide moiety, showed very promising antiproliferative activities against both MDA-MB-231 and MCF-7 cell lines when the BOC group was present. nih.gov This suggests that for certain target interactions, the bulky, lipophilic BOC group may be beneficial, while for others, a free, hydrogen-bond-donating amino group is essential.
Table 1: SAR of Salicylamide Derivatives Against Breast Cancer Cell Lines
Interactive table available in the digital version.
| Compound | R Group | Protecting Group | MDA-MB-231 IC₅₀ (µM) | MCF-7 IC₅₀ (µM) |
|---|---|---|---|---|
| 10b | L-Alanine Linker | None (Free Amine) | 6.77 | >10 |
| 11b | L-Valine Linker | None (Free Amine) | 5.59 | >10 |
| 12b | L-Leucine Linker | None (Free Amine) | 5.23 | >10 |
| 32a | L-Leucine Linker + Benzo[b]thiophene | BOC | 1.53 | 1.52 |
| 33a | L-Phenylalanine Linker + Benzo[b]thiophene | BOC | 1.17 | 1.53 |
| 33b | L-Phenylalanine Linker + Benzo[b]thiophene | None (Free Amine) | 1.40 | 1.62 |
| 34a | Glycine Linker + Benzo[b]thiophene | BOC | 2.08 | 1.43 |
Data sourced from a 2018 study on salicylamide derivatives. nih.gov
Enzyme Inhibition:
Derivatives of methyl 4-aminobenzoate have been investigated as inhibitors of glutathione-related enzymes, which are critical in cellular antioxidant and detoxification systems. nih.gov A 2023 study explored the inhibitory effects of various substituted methyl 4-aminobenzoate derivatives on glutathione (B108866) reductase (GR) and glutathione S-transferase (GST). nih.gov The SAR analysis demonstrated that the type and position of substituents on the benzene ring are critical for inhibitory potency. For instance, methyl 4-amino-3-bromo-5-fluorobenzoate was a potent inhibitor of GR, while methyl 4-amino-2-nitrobenzoate was a strong inhibitor of GST. nih.govresearchgate.net These findings highlight that electronic and steric properties imparted by different functional groups dictate the selectivity and strength of inhibition.
Table 2: Inhibition of Glutathione Reductase (GR) and Glutathione S-Transferase (GST) by Methyl 4-Aminobenzoate Derivatives
Interactive table available in the digital version.
| Compound | Substituents | Target Enzyme | Kᵢ (µM) |
|---|---|---|---|
| 1 | 3-bromo, 5-fluoro | GR | 0.325 ± 0.012 |
| 5 | 2-nitro | GST | 92.41 ± 22.26 |
| 10 | 2-bromo | PON1 | 25.10 ± 4.73 |
Data from studies on glutathione-related enzymes and paraoxonase 1 (PON1). nih.govresearchgate.net
Antibacterial Activity:
The methyl 4-aminobenzoate scaffold has also been utilized to develop new antibacterial agents. In one study, a series of derivatives were synthesized by incorporating an indolo[2,3-b]quinoxaline moiety. researchgate.net The SAR revealed that substitutions on the phenyl ring attached to the methylamino linker significantly influenced antibacterial activity against various bacterial strains. researchgate.net Specifically, compounds with electron-withdrawing groups like nitro and chloro, or electron-donating methoxy (B1213986) groups, exhibited potent inhibitory activity, suggesting that electronic modulation of the scaffold is key to enhancing its antibacterial spectrum. researchgate.net
Mechanisms of Biological Action and Modulation of Cellular Pathways
The derivatives of this compound exert their biological effects through diverse mechanisms, often targeting specific enzymes or cellular pathways implicated in disease.
Inhibition of Key Cellular Enzymes:
A primary mechanism of action for many aminobenzoate derivatives is the inhibition of enzymes crucial for cellular function or pathology. As noted, derivatives have been shown to inhibit glutathione reductase (GR) and glutathione S-transferase (GST). nih.gov These enzymes are vital for maintaining the cellular redox balance and detoxifying harmful substances. Their inhibition can lead to an increase in oxidative stress, a mechanism that can be exploited for anticancer or antimicrobial effects. nih.gov The parent molecule, 4-aminobenzoic acid (PABA), is known to be involved in antioxidant defense by influencing enzymes like superoxide (B77818) dismutase and catalase. explorationpub.com
Furthermore, other research has identified derivatives that act as kinase inhibitors. rsc.org For example, certain quinazoline-based compounds, which can be synthesized from aminobenzoate precursors, have been found to inhibit Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key protein in angiogenesis (the formation of new blood vessels) that is often dysregulated in cancer. rsc.org
Modulation of Protein-Protein Interactions:
Some complex derivatives originating from BOC-protected aminobenzoates function by disrupting critical protein-protein interactions (PPIs). Phenylbenzo[d] nih.govresearchgate.netdioxole-based compounds have been developed as inhibitors of the interaction between proprotein convertase subtilisin/kexin type 9 (PCSK9) and the low-density lipoprotein receptor (LDLR). nih.govtandfonline.com By blocking this interaction, these compounds can increase the number of LDLRs on the surface of liver cells, leading to enhanced clearance of LDL cholesterol from the bloodstream. This mechanism is a key strategy in the development of new therapies for hypercholesterolemia. nih.govtandfonline.com
Interference with Fundamental Biological Processes:
At a more fundamental level, aminobenzoic acid derivatives can interfere with core cellular processes like protein synthesis. High-resolution cryo-electron microscopy studies have revealed that when aminobenzoic acid monomers are charged onto tRNA, they can enter the ribosome's peptidyl transferase center (PTC). acs.org However, their rigid structure obstructs the necessary conformational changes, known as "induced fit," that are required for efficient peptide bond formation. researchgate.netacs.org This disruption of the ribosome's catalytic cycle provides a mechanistic basis for their observed lower efficiency of incorporation into polypeptide chains compared to natural amino acids and suggests a potential avenue for developing agents that selectively stall bacterial protein synthesis. acs.org
Neurotransmitter Modulation:
The parent compound, 4-aminobenzoic acid, has been shown to influence neurotransmitter systems. It can enhance the synthesis of acetylcholine, a neurotransmitter essential for memory and learning, by increasing the activity of the enzyme choline (B1196258) acetyltransferase (ChAT). explorationpub.com This suggests that derivatives could be explored for their potential in addressing neurological disorders characterized by cholinergic deficits.
Advanced Spectroscopic and Spectrometric Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations
NMR spectroscopy serves as a cornerstone for the structural analysis of Methyl 4-(BOC-amino)benzoate, providing detailed information about the hydrogen (¹H) and carbon (¹³C) atomic environments.
The ¹H and ¹³C NMR spectra of this compound provide definitive evidence for its molecular structure. The chemical shifts, reported in parts per million (ppm), are indicative of the electronic environment of each nucleus. While specific data for the methyl ester is not widely published, the spectra of its close analog, Ethyl 4-(BOC-amino)benzoate, offers significant insight.
The ¹H NMR spectrum is characterized by several key signals. A prominent singlet is observed around 1.5 ppm, which integrates to nine protons and is characteristic of the magnetically equivalent protons of the tert-butyl group in the BOC protecting group. The proton of the amine (N-H) typically appears as a broad singlet. The aromatic protons on the benzoate (B1203000) ring appear as two distinct doublets in the region of 7.0-8.0 ppm, characteristic of a 1,4-disubstituted benzene (B151609) ring. A singlet corresponding to the three protons of the methyl ester group (O-CH₃) is also expected.
In the ¹³C NMR spectrum, the carbons of the BOC group are readily identified, with the quaternary carbon appearing around 80 ppm and the methyl carbons resonating near 28 ppm. mdpi.com The carbonyl carbons of the ester and the carbamate (B1207046) functional groups are found further downfield, typically in the range of 150-170 ppm. The aromatic carbons produce signals between 115 and 145 ppm.
Table 1: Representative ¹H NMR Spectral Data
| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~7.9 | Doublet | 2H | Aromatic (ortho to -COOCH₃) |
| ~7.4 | Doublet | 2H | Aromatic (ortho to -NHBOC) |
| ~6.8 | Singlet (broad) | 1H | N-H |
| ~3.8 | Singlet | 3H | O-CH₃ |
Table 2: Representative ¹³C NMR Spectral Data
| Chemical Shift (δ ppm) | Assignment |
|---|---|
| ~166 | C=O (Ester) |
| ~153 | C=O (Carbamate) |
| ~143 | Aromatic C (quaternary) |
| ~131 | Aromatic C-H |
| ~125 | Aromatic C (quaternary) |
| ~118 | Aromatic C-H |
| ~80 | C (CH₃)₃ (BOC) |
| ~52 | O-C H₃ |
While one-dimensional NMR provides fundamental structural information, advanced techniques like two-dimensional (2D) NMR and solid-state NMR (ssNMR) can offer deeper insights. Though specific studies on this compound using these methods are not extensively documented, their potential applications are clear.
2D NMR experiments such as COSY (Correlation Spectroscopy) would confirm the coupling relationships between adjacent protons, for instance, verifying the connectivity within the aromatic spin system. Heteronuclear experiments like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) would unambiguously correlate each proton with its directly attached carbon and with carbons two to three bonds away, respectively. This would serve to definitively confirm the assignments listed in the tables above.
Solid-state NMR would be invaluable for characterizing the compound in its crystalline or amorphous solid form. scispace.com Techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) can provide high-resolution spectra of solids, offering information on molecular conformation, packing, and the presence of different polymorphs, which is averaged out in solution-state NMR. rsc.org
The choice of solvent can significantly influence NMR spectra, primarily through interactions with the solute that alter the local electronic environment. oup.comresearchgate.net For carbamates like this compound, solvent effects are particularly notable for the N-H proton chemical shift and the rotational dynamics around the N-C(O) bond. nih.govacs.org
In non-polar solvents like chloroform-d (B32938) (CDCl₃), intramolecular hydrogen bonding may be more prevalent. In contrast, in hydrogen-bond accepting solvents such as dimethyl sulfoxide-d₆ (DMSO-d₆), the solvent molecules will compete for hydrogen bonding with the N-H proton. This intermolecular interaction typically causes a significant downfield shift (to a higher ppm value) of the N-H resonance.
Furthermore, the partial double bond character of the carbamate's N-C(O) bond restricts rotation, leading to the possible existence of syn and anti rotamers. acs.org The equilibrium between these conformers can be influenced by the solvent polarity and temperature. nih.gov In some cases, this can lead to a broadening of signals or the appearance of two distinct sets of peaks for the atoms near the carbamate linkage in the NMR spectrum.
Vibrational Spectroscopy Applications
Vibrational spectroscopy, including FT-IR and FT-Raman, probes the vibrational modes of a molecule. These techniques are highly sensitive to the presence of specific functional groups, making them excellent tools for confirming the identity and structural integrity of this compound.
The FT-IR spectrum of this compound displays a number of characteristic absorption bands that correspond to the vibrations of its functional groups. The presence of the BOC group is confirmed by strong bands associated with its carbonyl group and tert-butyl moiety. mdpi.com
Key absorptions include a sharp peak around 3350 cm⁻¹ corresponding to the N-H stretching vibration. Two distinct and strong C=O stretching bands are also prominent: one for the carbamate carbonyl, typically observed around 1710 cm⁻¹, and another for the ester carbonyl, usually found near 1697 cm⁻¹. mdpi.com The aromatic ring gives rise to C=C stretching vibrations in the 1450-1600 cm⁻¹ region. C-H stretching vibrations from the aromatic ring and the methyl groups appear just above 3000 cm⁻¹ and just below 3000 cm⁻¹, respectively.
Table 3: Key FT-IR Vibrational Frequencies
| Wavenumber (cm⁻¹) | Vibrational Mode |
|---|---|
| ~3355 | N-H Stretch |
| ~2980 | C-H Stretch (aliphatic) |
| ~1710 | C=O Stretch (Carbamate) |
| ~1697 | C=O Stretch (Ester) |
| ~1520-1600 | C=C Stretch (Aromatic) |
FT-Raman spectroscopy provides complementary information to FT-IR. While specific FT-Raman studies on this compound are not widely available, analysis of related aminobenzoate derivatives allows for a prediction of the expected spectral features. researchgate.netresearchgate.net Raman spectroscopy is particularly sensitive to vibrations of non-polar, symmetric bonds.
Therefore, strong signals are expected for the aromatic ring's "breathing" modes and other skeletal C-C stretching vibrations. The symmetric stretching of the C-N bond and the vibrations of the C(CH₃)₃ group would also be Raman active. The C=O stretching vibrations, while also present, may be less intense than in the IR spectrum. The combination of FT-IR and FT-Raman provides a comprehensive vibrational profile, confirming the presence of all key structural components of the molecule. worldscientific.com
Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Properties
UV-Vis spectroscopy is a key technique for probing the electronic transitions within a molecule. chemistwizards.comlibretexts.org When a molecule absorbs UV or visible light, its electrons are promoted from lower energy molecular orbitals to higher energy ones. chemistwizards.comlibretexts.org
The UV-Vis spectrum of this compound is expected to exhibit absorptions corresponding to π → π* and n → π* electronic transitions due to the presence of the benzene ring and atoms with lone pairs of electrons (oxygen and nitrogen). chemistwizards.commatanginicollege.ac.in The benzene ring itself gives rise to characteristic absorption bands. up.ac.za The substitution on the benzene ring, in this case by the amino and methyl ester groups, influences the position and intensity of these absorption bands. up.ac.za
The presence of the conjugated π-system in the aromatic ring is a primary contributor to the UV absorption. chemistwizards.com The n → π* transitions, involving the non-bonding electrons on the oxygen and nitrogen atoms, typically occur at longer wavelengths (lower energy) compared to the π → π* transitions. chemistwizards.commatanginicollege.ac.in
The introduction of an auxochrome, such as the amino group, can lead to a bathochromic shift (a shift to longer wavelengths) and a hyperchromic effect (an increase in absorption intensity). matanginicollege.ac.in
Table 1: Expected Electronic Transitions for this compound
| Transition Type | Involved Orbitals | Expected Wavelength Region |
| π → π | π bonding to π antibonding | 200-400 nm chemistwizards.com |
| n → π | Non-bonding to π antibonding | >250 nm chemistwizards.commatanginicollege.ac.in |
This is an interactive table based on expected transitions for similar aromatic compounds.
Time-dependent density functional theory (TD-DFT) is a powerful computational method for investigating the excited state properties of molecules. uci.educhemrxiv.orgscience.gov It is widely used to calculate vertical excitation energies, which correspond to the absorption maxima in a UV-Vis spectrum. chemrxiv.org TD-DFT calculations can provide detailed insights into the nature of the electronic transitions, including the molecular orbitals involved and the charge-transfer character of the excited states. chemrxiv.orgscience.gov
For a molecule like this compound, TD-DFT calculations, often using a functional like B3LYP, can predict the energies of the low-lying excited states. epstem.netscience.gov These calculations help in assigning the experimentally observed absorption bands to specific electronic transitions. science.gov The accuracy of TD-DFT for predicting excitation energies is generally good, often within a few tenths of an electron volt of experimental values for many organic molecules. chemrxiv.org
Furthermore, TD-DFT can be used to analyze the character of the excited states, for instance, by calculating the degree of charge transfer. chemrxiv.org This is particularly relevant for molecules with both electron-donating (the BOC-amino group) and electron-withdrawing (the methyl benzoate group) substituents.
Mass Spectrometry Techniques for Structural Elucidation
Mass spectrometry is an indispensable analytical technique for determining the molecular weight and elucidating the structure of a compound. miamioh.edu
High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. rsc.org This allows for the determination of the elemental composition of this compound with high confidence. The monoisotopic mass of this compound (C13H17NO4) is 251.115758 g/mol . epa.gov HRMS can confirm this mass, thereby verifying the molecular formula of the compound. rsc.org
Table 2: HRMS Data for this compound
| Ion | Calculated m/z | Observed m/z |
| [M+H]⁺ | 252.1230 | Typically within a few ppm of the calculated value |
| [M+Na]⁺ | 274.1049 | Typically within a few ppm of the calculated value nih.gov |
This is an interactive data table. The observed m/z would be determined experimentally.
In mass spectrometry, the molecular ion can undergo fragmentation, breaking into smaller, charged fragments. The pattern of these fragments provides a "fingerprint" that is characteristic of the molecule's structure. miamioh.edulibretexts.org For this compound, characteristic fragmentation patterns would be expected.
The tert-butoxycarbonyl (BOC) group is known to be labile and can readily lose isobutylene (B52900) (56 Da) or the entire BOC group (100 Da). The ester group can also fragment. Analysis of deprotonated 4-aminobenzoate (B8803810) esters has shown that a predominant fragmentation pathway is the homolytic cleavage of the alkyl-oxygen bond of the ester moiety, leading to the loss of a radical corresponding to the alkyl group. researchgate.net In the case of the methyl ester, this would correspond to the loss of a methyl radical. researchgate.net
The fragmentation of the molecular ion can be induced by various ionization techniques, such as electron ionization (EI) or collision-induced dissociation (CID) in tandem mass spectrometry. nih.gov The resulting fragmentation pattern can be used to piece together the structure of the molecule, confirming the connectivity of the BOC-amino group, the benzene ring, and the methyl ester group. libretexts.orgresearchgate.net
Computational Chemistry and Theoretical Investigations
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For Methyl 4-(BOC-amino)benzoate, DFT calculations, often using hybrid functionals like B3LYP, are employed to determine its fundamental chemical characteristics. researchgate.netdergipark.org.tr
The first step in most computational studies is the optimization of the molecular geometry to find the most stable conformation (the lowest energy state). This process involves calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is located. researchgate.net For molecules with flexible groups like this compound, a Potential Energy Surface (PES) scan is often performed to explore different conformations, particularly rotation around single bonds. researchgate.net
The electronic properties of a molecule are dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital that is most likely to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap (E_gap), is a critical parameter for assessing the chemical stability and reactivity of a molecule. thaiscience.inforesearchgate.net A large energy gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive. chemmethod.com
While specific DFT calculations for this compound are not widely published, data from analogous compounds provide insight into the expected values. The HOMO is typically localized over the electron-rich aminobenzoate portion of the molecule, while the LUMO is distributed over the aromatic ring and the carbonyl groups.
Table 1: Comparative HOMO-LUMO Data for Related Aromatic Compounds
| Compound | E_HOMO (eV) | E_LUMO (eV) | Energy Gap (eV) | Computational Method | Reference |
|---|---|---|---|---|---|
| p-Aminoaniline | -4.71 | -0.27 | 4.44 | B3LYP/6-311G(d,p) | thaiscience.info |
| Methyl 2-[(tert-butoxycarbonyl)amino]-3-nitrobenzoate | -7.92 | -2.91 | 5.01 | HF-DFT/B3LYP/6-31G* | researchgate.net |
| Methyl 4-methoxybenzoate | -6.45 | -1.01 | 5.44 | DFT/B3LYP | eurjchem.com |
| 1-Benzyl-4-(N-Boc-amino)piperidine | -6.43 | -0.19 | 6.24 | B3LYP/6-311++G(d,p) | researchgate.net |
This table presents data from related molecules to illustrate typical values. The exact values for this compound would require specific calculation.
Natural Bond Orbital (NBO) analysis is a theoretical tool used to study charge transfer, hyperconjugation, and intramolecular bonding interactions within a molecule. dergipark.org.tr It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar Lewis structure elements like bonds and lone pairs. ajchem-a.com
The analysis quantifies the stabilization energy (E⁽²⁾) associated with delocalization from a filled "donor" NBO to an empty "acceptor" NBO. eurjchem.com For this compound, significant intramolecular interactions are expected, including:
π → π interactions:* Delocalization of electrons within the phenyl ring.
n → π interactions:* The delocalization of the lone pair electrons (n) from the nitrogen atom of the amino group and the oxygen atoms of the carbonyl groups into the antibonding π* orbitals of the aromatic ring and the C=O bonds. This hyperconjugative interaction is crucial for the stability of the molecule and influences the electron density distribution across the conjugated system.
Molecular Electrostatic Potential (MEP) and Fukui Function Analysis
The Molecular Electrostatic Potential (MEP) map is a valuable tool for predicting the reactive sites of a molecule. researchgate.netdntb.gov.ua It illustrates the charge distribution from the perspective of an approaching reagent. Different colors on the MEP surface represent different potential values:
Red regions: Indicate negative electrostatic potential, corresponding to electron-rich areas. These are the most likely sites for electrophilic attack.
Blue regions: Indicate positive electrostatic potential, corresponding to electron-poor areas. These are the most likely sites for nucleophilic attack.
Green regions: Represent neutral or zero potential.
For this compound, the MEP surface would show the most negative potential (red) concentrated around the oxygen atoms of the ester and BOC carbonyl groups, making them susceptible to electrophilic attack. The most positive potential (blue) would likely be found around the amide hydrogen (N-H), identifying it as a primary site for nucleophilic attack. researchgate.net
Fukui functions provide a more quantitative measure of the reactivity at different atomic sites by analyzing the change in electron density when an electron is added or removed. This analysis can precisely pinpoint the atoms most susceptible to electrophilic, nucleophilic, and radical attack, complementing the qualitative picture provided by the MEP map. eurjchem.com
Non-Covalent Interaction (NCI) Analysis and Characterization of Weak Interactions
Non-covalent interactions (NCIs), such as hydrogen bonds, van der Waals forces, and π-π stacking, are crucial for determining the supramolecular assembly and crystal packing of molecules. mdpi.commdpi.com NCI analysis, often visualized using the Reduced Density Gradient (RDG), allows for the identification and characterization of these weak interactions in three-dimensional space. researchgate.net
In the crystal structure of this compound, several types of non-covalent interactions would be expected to play a role:
Hydrogen Bonding: The N-H group can act as a hydrogen bond donor, while the carbonyl oxygen atoms are strong hydrogen bond acceptors. This can lead to the formation of hydrogen-bonded chains or dimers in the solid state.
π-π Stacking: The aromatic phenyl rings can stack on top of each other, contributing to crystal stability.
Analysis of related crystal structures, such as that of Methyl 4-hydroxy-3-nitrobenzoate, reveals extensive networks of hydrogen bonding and π-stacking that dictate the formation of stacked sheets. mdpi.com A similar analysis for this compound would provide a detailed picture of the forces governing its solid-state architecture.
Molecular Dynamics (MD) Simulations for Conformational Flexibility and Biomolecular Interactions
Molecular dynamics (MD) simulations serve as a powerful computational microscope to observe the time-dependent behavior of molecules. For this compound, MD simulations could provide significant insights into its conformational landscape and its potential interactions with biological macromolecules.
Biomolecular Interactions: The BOC-protected amine group is a common feature in peptide synthesis and medicinal chemistry, often used to temporarily block a reactive amine functionality. MD simulations can be employed to study how this compound might interact with biological targets, such as enzyme active sites or protein-protein interfaces. These simulations could reveal key intermolecular interactions, including hydrogen bonds (though the BOC group itself is a poor hydrogen bond donor, the carbonyl oxygen can act as an acceptor), van der Waals forces, and hydrophobic interactions driven by the tert-butyl and phenyl groups. Understanding these interactions is crucial for the rational design of molecules with specific biological activities. For instance, a study on triphenyltin (B1233371) (IV) aminobenzoate compounds used molecular docking, a related computational technique, to assess their potential as antiviral agents by examining their binding to a viral protein. researchgate.net
A hypothetical MD simulation setup would involve placing a single this compound molecule in a solvent box (e.g., water or a relevant organic solvent) and calculating the forces between atoms over time using a chosen force field. The resulting trajectory would provide a detailed picture of its dynamic behavior.
Theoretical Evaluation of Non-Linear Optical (NLO) Properties
Non-linear optical (NLO) materials are of great interest for applications in photonics and optoelectronics. The NLO response of a molecule is related to its ability to alter the properties of light passing through it, which is governed by its molecular structure and electronic properties. Theoretical calculations, particularly those based on Density Functional Theory (DFT), are a common method for predicting the NLO properties of novel materials. nih.govroyalsocietypublishing.org
For a molecule to exhibit significant second-order NLO properties, it typically requires a combination of an electron-donating group and an electron-accepting group connected by a π-conjugated system. This "push-pull" arrangement facilitates intramolecular charge transfer (ICT) upon excitation by an external electric field, leading to a large change in the molecule's dipole moment and a high second-order polarizability (hyperpolarizability, β).
In the case of this compound, the (BOC-amino) group acts as an electron-donating group, pushing electron density into the phenyl ring. The methyl benzoate (B1203000) moiety, specifically the carbonyl group of the ester, serves as an electron-accepting group, pulling electron density from the ring. The phenyl ring itself provides the π-conjugated bridge that connects the donor and acceptor. This D-π-A structure suggests that this compound has the potential to be an NLO-active molecule.
Theoretical studies on other benzoate derivatives have shown that the nature of the donor and acceptor groups significantly influences the NLO response. nih.govroyalsocietypublishing.org For instance, a computational study on ethyl 4-[(E)-(2-hydroxy-4-methoxyphenyl)methyleneamino]benzoate and its derivatives using DFT methods predicted their potential as NLO materials, with calculated first hyperpolarizabilities significantly larger than that of the reference molecule, para-nitroaniline. nih.govroyalsocietypublishing.org While this molecule is structurally different, the study underscores the principle of enhancing NLO properties through the strategic selection of electron-donating and -accepting substituents on a benzene (B151609) ring. nih.govroyalsocietypublishing.org
A theoretical evaluation of the NLO properties of this compound would involve calculating parameters such as the dipole moment (μ), linear polarizability (α), and the first and second hyperpolarizabilities (β and γ) using quantum chemical methods. The results of these calculations could then be compared with those of known NLO materials to assess its potential for practical applications.
Table of Hypothetical NLO Properties:
While specific calculated values for this compound are not available, a hypothetical data table based on theoretical calculations for similar D-π-A systems might look like the following. The values are for illustrative purposes only.
| Computational Parameter | Hypothetical Value | Unit |
| Dipole Moment (μ) | 3.5 | Debye |
| Linear Polarizability (α) | 25 x 10-24 | esu |
| First Hyperpolarizability (β) | 15 x 10-30 | esu |
Crystallographic Studies and Solid State Characterization
X-ray Diffraction Analysis of Crystal Structures
While a specific, publicly available single-crystal X-ray diffraction study for Methyl 4-(BOC-amino)benzoate was not identified in the reviewed literature, a detailed analysis of its structural isomer, Methyl 3-[(tert-butoxycarbonyl)amino]benzoate, provides significant insight into the likely conformation and packing arrangements. iucr.orgresearchgate.net Such studies are crucial for determining the precise three-dimensional arrangement of atoms in a crystalline solid.
The molecular conformation of a compound in its solid state reveals the spatial arrangement of its atoms, including bond lengths, bond angles, and torsion angles. For the related compound, Methyl 3-[(tert-butoxycarbonyl)amino]benzoate, X-ray diffraction analysis shows that the Boc (tert-butoxycarbonyl) group often adopts a staggered conformation relative to the adjacent aromatic system to minimize steric hindrance. iucr.org The amide-carbamate portion of the molecule is reported to have an extended transoid conformation, which appears to facilitate optimal intermolecular hydrogen bonding. iucr.orgresearchgate.net The ester group also exhibits an anti-conformation. iucr.org This twisting and non-coplanarity between the molecular fragments represent a balance between the steric demands of the bulky Boc group and the formation of favorable intermolecular interactions. iucr.org
The way molecules arrange themselves in a crystal lattice is governed by a network of intermolecular interactions. In the crystal structure of Methyl 3-[(tert-butoxycarbonyl)amino]benzoate, the primary interactions are N—H⋯O and C—H⋯O hydrogen bonds. iucr.orgresearchgate.net These interactions link molecules into pairs, forming inversion dimers with a distinct R²₂(10) graph-set motif. iucr.orgresearchgate.net These dimers then further assemble through additional hydrogen bonds to form extensive supramolecular layers. iucr.orgresearchgate.net
| Parameter | Value |
|---|---|
| Empirical Formula | C₁₃H₁₇NO₄ |
| Formula Weight | 251.28 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.944 (3) |
| b (Å) | 11.234 (3) |
| c (Å) | 11.377 (3) |
| β (°) | 112.481 (4) |
| Volume (ų) | 1292.5 (5) |
| Z | 4 |
| Temperature (K) | 296 |
Polymorphism and Different Solid-State Forms
Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of a compound can exhibit distinct physical properties, including melting point, solubility, and stability. While polymorphism is a known phenomenon for related structures like p-aminobenzoic acid, no specific studies detailing polymorphs or different solid-state forms of this compound have been reported in the reviewed scientific literature.
Thermal Analysis Techniques (e.g., TGA, DSC) for Purity and Stability Assessment
Thermal analysis techniques are essential for assessing the purity and thermal stability of a compound. Differential Scanning Calorimetry (DSC) measures the heat flow associated with thermal transitions, while Thermogravimetric Analysis (TGA) measures changes in mass with temperature.
For this compound, a melting point (mp) range of 163-166 °C has been reported. sigmaaldrich.com This transition can be precisely measured by DSC, where it would appear as an endothermic peak, with the integrated area of the peak corresponding to the enthalpy of fusion. The sharpness of the melting peak can serve as an indicator of purity. TGA analysis would reveal the onset temperature of thermal decomposition. For a related compound, a TGA study showed a 5% mass loss at 239.5 °C, indicating the temperature at which significant decomposition begins. rsc.org Detailed public TGA or DSC thermograms specifically for this compound are not widely available.
| Property | Value | Technique |
|---|---|---|
| Melting Point | 163-166 °C sigmaaldrich.com | DSC (typical) |
| Decomposition Onset (TGA) | Data not available | TGA |
Elucidation of Structure–Property Relationships in the Solid State
The relationship between a compound's crystal structure and its macroscopic properties is a cornerstone of materials science. mit.edu The solid-state arrangement directly influences physical properties such as melting point, hardness, and dissolution rate.
Based on the analysis of its structural isomer, the strong N—H⋯O hydrogen bonds are expected to be a dominant factor in the solid-state properties of this compound. iucr.orgresearchgate.net These robust interactions require significant thermal energy to overcome, which would explain the relatively high melting point of the compound (163-166 °C). sigmaaldrich.com The formation of densely packed supramolecular layers, facilitated by both hydrogen bonding and π–π stacking, contributes to the thermodynamic stability of the crystal lattice. The nature and strength of these intermolecular forces govern the energy required to break down the crystal lattice, thereby influencing solubility in various solvents. While specific experimental studies correlating the crystal structure of this compound with its physical properties are not detailed in the available literature, the principles of solid-state chemistry suggest that the combination of strong, directional hydrogen bonds and supportive π-stacking interactions are the key determinants of its physical characteristics.
Future Research Directions and Emerging Applications
Exploration of Advanced Synthetic Strategies (e.g., Flow Chemistry, Photocatalysis)
The synthesis of Methyl 4-(BOC-amino)benzoate and its derivatives is a critical area of research, with a focus on developing more efficient, scalable, and environmentally friendly methods. Traditional batch-wise synthesis, while effective, can be limited by factors such as reaction time, energy consumption, and waste generation. To address these challenges, researchers are increasingly turning to advanced synthetic strategies like flow chemistry and photocatalysis.
Flow chemistry , which involves performing chemical reactions in a continuous-flow reactor, offers several advantages over batch processing. These include enhanced heat and mass transfer, improved reaction control, and the potential for safer and more automated production. The application of flow chemistry to the synthesis of this compound could lead to higher yields, reduced reaction times, and a smaller environmental footprint.
Photocatalysis , a process that utilizes light to drive chemical reactions, is another promising avenue for the synthesis of this compound. By employing photocatalysts, it is possible to activate molecules under mild conditions, often at room temperature, without the need for harsh reagents or high temperatures. This approach aligns with the principles of green chemistry and has the potential to open up new reaction pathways for the synthesis and functionalization of this compound and its derivatives. Research in this area is exploring the use of various photocatalysts, including organic dyes and semiconductor materials, to achieve highly selective and efficient transformations. The combination of photocatalysis with flow reactors presents a particularly powerful synergy for sustainable organic synthesis. beilstein-journals.orgkuleuven.betue.nl
Expanded Applications in Materials Science and Polymer Chemistry
The unique structural features of this compound make it a valuable building block in the development of advanced materials and polymers. The presence of both an amino group (protected as its BOC derivative) and a methyl ester functionality allows for its incorporation into a wide range of polymeric structures, imparting specific properties to the resulting materials.
In polymer chemistry , this compound can be used as a monomer to create polymers with enhanced thermal stability, mechanical strength, and specific functionalities. Its aromatic core contributes to the rigidity and thermal resistance of the polymer backbone, while the amino group, once deprotected, can serve as a site for further chemical modification or as a point of interaction with other molecules. This versatility makes it a candidate for the development of high-performance polymers for various industrial applications.
Furthermore, the chemical structure of this compound lends itself to the formulation of durable coatings and adhesives . Its ability to participate in reactions that form cross-linked networks can improve adhesion properties and enhance resistance to environmental degradation, which is crucial for applications in demanding environments such as the construction and automotive industries. Future research will likely focus on tailoring the properties of these materials by incorporating this compound into novel polymer architectures and composite materials.
Integration into Targeted Drug Delivery Systems and Prodrug Design
The field of pharmaceutical sciences is continually seeking innovative ways to improve the efficacy and safety of drugs. One of the most promising strategies is the development of targeted drug delivery systems and prodrugs, which aim to deliver therapeutic agents specifically to the site of action, thereby minimizing side effects and enhancing therapeutic outcomes. nih.govopenmedicinalchemistryjournal.com this compound and its derivatives are being explored for their potential in this area.
Targeted drug delivery systems can be designed to recognize and bind to specific cells or tissues in the body. The BOC-protected amino group of this compound can be deprotected to reveal a primary amine, which can then be conjugated to targeting ligands such as antibodies or peptides. This allows for the creation of drug-carrier conjugates that can selectively deliver a payload to cancer cells or other diseased tissues.
In prodrug design , a pharmacologically inactive compound (the prodrug) is chemically modified to be converted into an active drug within the body. sciencepublishinggroup.comresearchgate.netmdpi.com This approach can be used to overcome various challenges, such as poor solubility, low bioavailability, or off-target toxicity. sciencepublishinggroup.comresearchgate.net The ester and carbamate (B1207046) functionalities of this compound can be designed to be cleaved by specific enzymes or under certain physiological conditions (e.g., the pH of the tumor microenvironment), leading to the controlled release of the active drug at the desired site. nih.govopenmedicinalchemistryjournal.com This strategy holds great promise for the development of more effective and less toxic therapies for a wide range of diseases.
Leveraging Artificial Intelligence and Machine Learning in Derivative Design and Drug Discovery
Specifically, machine learning models such as quantitative structure-activity relationship (QSAR) and deep learning algorithms can be used to:
Predict bioactivity: Identify derivatives of this compound that are likely to have a desired therapeutic effect.
Optimize properties: Fine-tune the chemical structure of the molecule to enhance its solubility, permeability, and metabolic stability.
De novo design: Generate entirely new molecular structures based on the core scaffold of this compound with desired pharmacological profiles.
The integration of AI and ML into the drug discovery pipeline is expected to lead to the development of more effective and safer drugs based on the versatile chemical platform provided by this compound.
Environmental Impact Assessment and Development of More Sustainable Production Routes
As the chemical industry moves towards a more sustainable future, there is a growing emphasis on assessing the environmental impact of chemical processes and developing greener production routes. mdpi.com This includes a thorough evaluation of the entire lifecycle of a chemical, from the sourcing of raw materials to the disposal of waste products.
For this compound, future research will likely focus on:
Lifecycle assessment: Quantifying the environmental footprint of current production methods, including energy consumption, greenhouse gas emissions, and the generation of hazardous waste.
Green chemistry metrics: Applying principles of green chemistry to evaluate and compare different synthetic routes, with the goal of identifying more sustainable alternatives.
Biocatalysis and renewable feedstocks: Exploring the use of enzymes and renewable starting materials to develop biocatalytic routes for the synthesis of this compound and its precursors, such as aminobenzoic acid. mdpi.com This approach has the potential to significantly reduce the environmental impact of the production process.
By embracing these sustainable practices, the chemical community can ensure that the benefits of this compound and its applications are realized in an environmentally responsible manner.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Methyl 4-(BOC-amino)benzoate, and how can the stability of the BOC protecting group be ensured during synthesis?
- Methodological Answer : The compound can be synthesized via a two-step process: (1) Protection of the amine group in 4-aminobenzoic acid using di-tert-butyl dicarbonate (Boc anhydride) under basic conditions (e.g., DMAP or NaHCO₃ in THF) to form 4-(BOC-amino)benzoic acid. (2) Esterification of the carboxylic acid group using methanol and a coupling agent like DCC or HATU. The BOC group’s stability is maintained by avoiding strong acids (e.g., TFA) during synthesis and using mild deprotection conditions when required. Reaction progress can be monitored via TLC or HPLC .
Q. How can the purity and structural integrity of this compound be validated?
- Methodological Answer : Use a combination of spectroscopic techniques:
- NMR : Confirm the presence of the BOC group (tert-butyl signals at ~1.4 ppm in NMR) and ester methyl group (~3.9 ppm).
- FT-IR : Verify carbonyl stretches for the ester (~1720 cm) and carbamate (~1690 cm).
- Mass Spectrometry : Validate molecular weight (e.g., ESI-MS for [M+Na] ions).
Purity can be assessed via reverse-phase HPLC with UV detection at 254 nm .
Q. What are the recommended storage conditions to prevent hydrolysis of the ester or BOC group?
- Methodological Answer : Store the compound in a desiccator at –20°C under inert atmosphere (argon or nitrogen). Avoid prolonged exposure to moisture or acidic/basic environments. For long-term stability, lyophilization is recommended if the compound is in solution .
Advanced Research Questions
Q. How does the BOC-protected amine influence the reactivity of this compound in cross-coupling reactions?
- Methodological Answer : The electron-withdrawing BOC group reduces the nucleophilicity of the amine, making it less reactive in cross-coupling reactions (e.g., Buchwald-Hartwig amination). However, this protection allows selective functionalization of the ester group. Post-functionalization, the BOC group can be removed under acidic conditions (e.g., HCl/dioxane) to regenerate the free amine for further modifications .
Q. What computational methods are suitable for predicting the crystal structure and intermolecular interactions of this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can optimize the molecular geometry. For crystal packing analysis, use software like Mercury or Materials Studio to model hydrogen bonding (e.g., between the carbamate carbonyl and ester oxygen) and van der Waals interactions. Experimental validation via single-crystal X-ray diffraction (employing SHELXL for refinement) is critical .
Q. How can this compound serve as a precursor for bioactive molecule synthesis?
- Methodological Answer : The compound is a versatile intermediate:
- Drug Discovery : After deprotection, the free amine can be acylated or alkylated to generate analogs with potential pharmacological activity (e.g., kinase inhibitors).
- Bioconjugation : The ester group can be hydrolyzed to a carboxylic acid for coupling to peptides or proteins via EDC/NHS chemistry.
Case studies include its use in synthesizing tubulin polymerization inhibitors and fluorescent probes .
Q. What strategies mitigate side reactions during the deprotection of the BOC group in complex derivatives?
- Methodological Answer : Use mild acidic conditions (e.g., 4 M HCl in dioxane at 0°C) to minimize ester hydrolysis. For acid-sensitive substrates, alternative methods like catalytic hydrogenation (Pd/C, H₂) or photolytic cleavage can be explored. Monitor reaction progress via NMR to detect tert-butyl group removal (~1.4 ppm signal disappearance) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
